

# In-Depth Technical Guide: Physicochemical Properties of Dihydrodiol-Ibrutinib-d5 Analytical Standard

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## Compound of Interest

Compound Name: Dihydrodiol-Ibrutinib-d5

Cat. No.: B12386538

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This technical guide provides a comprehensive overview of the core physicochemical properties of the **Dihydrodiol-Ibrutinib-d5** analytical standard. This deuterated metabolite is crucial for the accurate quantification of Dihydrodiol-Ibrutinib, a primary active metabolite of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, in biological matrices. Understanding these properties is fundamental for method development, validation, and the interpretation of pharmacokinetic and metabolic studies.

## Chemical Identity and Structure

**Dihydrodiol-Ibrutinib-d5** is the stable isotope-labeled analog of Dihydrodiol-Ibrutinib (also known as PCI-45227 or M37). The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Property	Value
Chemical Name	1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl-d5)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone
Synonyms	Dihydrodiol Ibrutinib-d5, Ibrutinib Impurity 3-d5, PCI-45227-d5
Molecular Formula	C <sub>25</sub> H <sub>21</sub> D <sub>5</sub> N <sub>6</sub> O <sub>4</sub>
Molecular Weight	479.55 g/mol [1]
CAS Number	2068022-09-1[1]
Appearance	Off-White to White Solid[2]

## Physicochemical Data

The following table summarizes the key physicochemical properties of Dihydrodiol-Ibrutinib. Specific experimental data for the deuterated analog is limited; therefore, data for the non-labeled compound is provided as a close approximation. The inclusion of five deuterium atoms is not expected to significantly alter these macroscopic properties.

Parameter	Value (for non-deuterated Dihydrodiol-Ibrutinib)	Comments
Molecular Formula	C <sub>25</sub> H <sub>26</sub> N <sub>6</sub> O <sub>4</sub> [2][3][4]	
Molecular Weight	474.51 g/mol [2][5]	
Solubility	Soluble in Methanol and DMSO.[3][5][6] In DMSO, solubility is reported as 100 mg/mL (210.74 mM), though ultrasonic assistance may be needed.[5]	Aqueous solubility data is not readily available.
Storage Conditions	Store at -20°C for long-term stability.[3][5]	Stable for at least 4 years under these conditions.[3]

## Metabolic Pathway of Ibrutinib

Ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 and to a lesser extent CYP3A5.[7] One of the major metabolic pathways involves the epoxidation of the acryloyl moiety, followed by hydrolysis to form the dihydrodiol metabolite, PCI-45227. This metabolite is pharmacologically active, although its inhibitory activity against BTK is approximately 15 times lower than that of the parent drug, Ibrutinib.[5]



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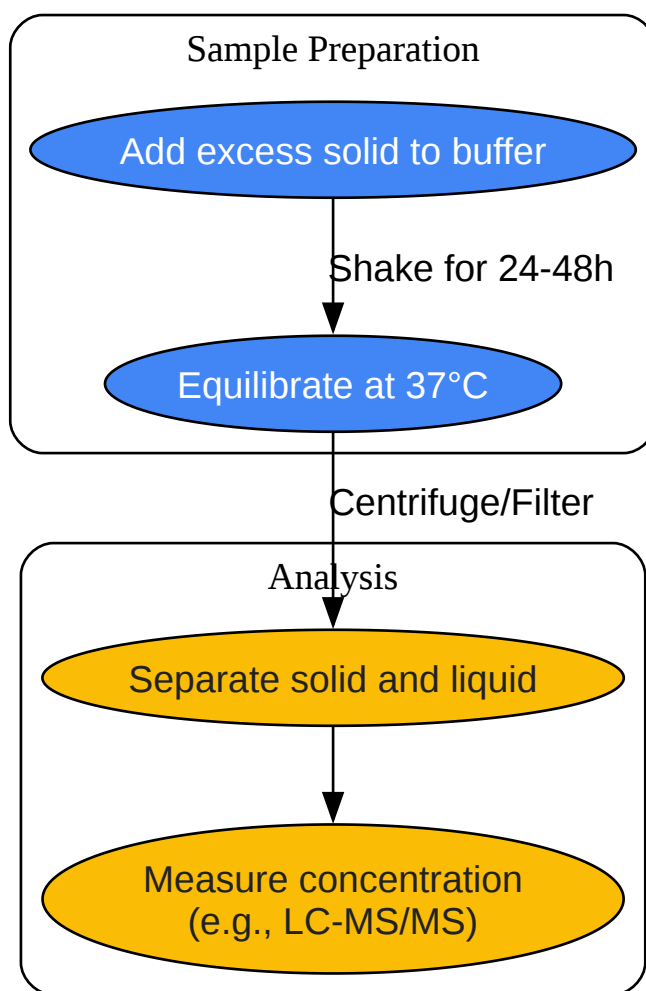
Metabolic conversion of Ibrutinib to its dihydrodiol metabolite.

## Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of pharmaceutical standards. Below are generalized methodologies for key experiments.

### Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is determined using the shake-flask method, a gold-standard technique.



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Workflow for equilibrium solubility determination.

Methodology:

- Preparation of Buffers: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[8]
- Sample Addition: Add an excess amount of **Dihydrodiol-Ibrutinib-d5** to each buffer solution in separate vials. The presence of undissolved solid is crucial.
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at  $37 \pm 1$  °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

- **Phase Separation:** After equilibration, the suspension is filtered through a suitable syringe filter (e.g., 0.45  $\mu\text{m}$ ) or centrifuged to separate the solid from the saturated solution.
- **Quantification:** The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **pH Measurement:** The pH of the saturated solution is measured and recorded.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

- **Sample Preparation:** A precisely weighed amount of **Dihydrodiol-Ibrutinib-d5** is dissolved in a suitable solvent (e.g., a co-solvent system for poorly water-soluble compounds).<sup>[9]</sup>
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.<sup>[9]</sup>
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For robust data, the titration should be performed in triplicate.<sup>[9]</sup>

## LogP Determination (Shake-Flask Method)

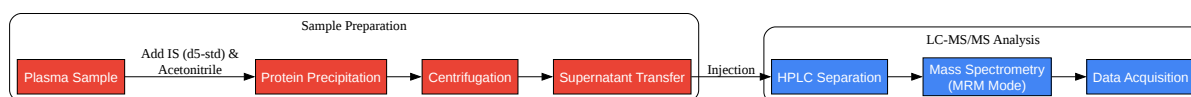
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase.

Methodology:

- Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other.<sup>[10]</sup>
- Partitioning: A known amount of **Dihydrodiol-Ibrutinib-d5** is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound.
- Equilibration: The mixture is allowed to stand until the two phases have completely separated.
- Sample Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC or LC-MS/MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

## Analytical Methodologies

The quantification of **Dihydrodiol-Ibrutinib-d5**, typically as an internal standard for the non-labeled analyte, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurate measurements in complex biological matrices like plasma.



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A typical workflow for the bioanalysis of Dihydrodiol-Ibrutinib.

A common sample preparation technique involves protein precipitation with a solvent like acetonitrile, followed by centrifugation. The resulting supernatant is then injected into the LC-

MS/MS system. Chromatographic separation is often achieved using a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides the necessary specificity and sensitivity for quantification.

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